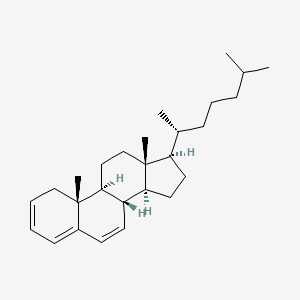
Cholesta-2,4,6-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholesta-2,4,6-triene is a steroidal compound with the molecular formula C27H42 It is characterized by the presence of three conjugated double bonds in the steroid nucleus
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholesta-2,4,6-triene can be synthesized through several methods. One common approach involves the bromination-dehydrobromination of cholesteryl acetate. This process typically involves the use of bromine and a base to remove hydrogen bromide, resulting in the formation of the triene structure .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar bromination-dehydrobromination techniques. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cholesta-2,4,6-triene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can result in the formation of saturated hydrocarbons.
Scientific Research Applications
Cholesta-2,4,6-triene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of steroidal trienes under various chemical conditions.
Biology: It serves as a precursor for the synthesis of biologically active steroids.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of cholesta-2,4,6-triene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can undergo enzymatic transformations to produce active metabolites that exert various physiological effects. The exact pathways and targets depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
Cholesta-5,7,9(11)-trien-3β-ol: This compound is similar in structure but has different double bond positions.
Cholesta-6,22,24-triene: This compound has additional double bonds in different positions.
Uniqueness
Cholesta-2,4,6-triene is unique due to its specific arrangement of double bonds, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
13095-38-0 |
|---|---|
Molecular Formula |
C27H42 |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-8,9,11,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H42/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h6-7,11-13,19-20,22-25H,8-10,14-18H2,1-5H3/t20-,22+,23-,24+,25+,26+,27-/m1/s1 |
InChI Key |
QIKNIWLZQDIZOC-HKQCOZBKSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC=CC[C@]34C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C=CC4=CC=CCC34C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















